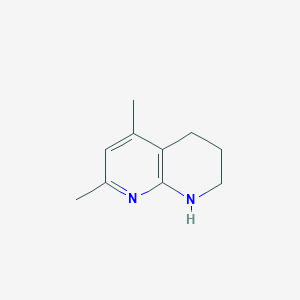

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Historical Context of Naphthyridine Research

The historical development of naphthyridine chemistry traces its origins to the early 20th century, with the first synthesis of naphthyridine derivatives reported in 1927 when Brobansky and Sucharda synthesized 1,5-naphthyridines by adapting the Skraup quinoline synthesis to 3-aminopyridine. This foundational work established the synthetic framework that would guide naphthyridine research for decades to come. The field experienced a transformative moment in 1962 when G. Lesher discovered nalidixic acid, a 1,8-naphthyridine derivative that was subsequently introduced as an antibacterial drug in 1967. This breakthrough demonstrated the therapeutic potential of naphthyridine scaffolds and catalyzed intensive research into their biological properties and synthetic accessibility.

The evolution of naphthyridine research has been marked by significant methodological advances, particularly in synthetic chemistry. The Friedländer condensation reaction became the predominant method for constructing naphthyridine cores, involving the reaction between 2-aminonicotinaldehyde and corresponding ketones under acidic or basic conditions. However, these traditional approaches often required harsh reaction conditions with limited functional group tolerance, prompting researchers to develop more efficient and selective synthetic methodologies. The introduction of metal-free catalytic systems, such as the choline hydroxide ionic liquid catalyst for aqueous synthesis, represents a modern advancement that addresses sustainability concerns while maintaining synthetic efficiency.

The development of tetrahydronaphthyridine chemistry emerged as researchers recognized the importance of partially saturated analogs for pharmaceutical applications. Tetrahydronaphthyridines gained prominence as arginine mimetics in peptidomimetic pharmaceuticals, offering advantages such as reduced basicity compared to arginine while maintaining essential binding interactions. This recognition led to the development of specialized synthetic approaches, including asymmetric hydrogenation methodologies and novel cyclization reactions specifically designed for tetrahydronaphthyridine construction.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine the electronic properties of the naphthyridine core with the conformational flexibility introduced by partial saturation. The 1,8-naphthyridine framework is recognized as one of the most well-studied among the six isomeric naphthyridines, a subset of diazanaphthalenes characterized by nitrogen atoms in separate rings. This particular arrangement of nitrogen atoms creates distinctive electronic and coordination properties that make the scaffold valuable for various chemical applications.

The dimethyl substitution pattern at positions 5 and 7 introduces steric and electronic modifications that significantly influence the compound's reactivity and binding properties. These methyl groups alter the electron density distribution within the aromatic system and provide additional sites for molecular recognition processes. The tetrahydro modification, involving saturation of the pyridine ring at positions 1, 2, 3, and 4, introduces conformational flexibility while maintaining the essential nitrogen-containing functionality that defines the naphthyridine family.

From a coordination chemistry perspective, 1,8-naphthyridines serve as binucleating ligands due to their flanking nitrogen centers. This property makes this compound particularly interesting for the development of metal complexes and catalytic systems. The partially saturated nature of the tetrahydro derivative provides additional coordination sites and conformational adaptability that can be exploited in the design of selective catalysts and molecular recognition systems.

The compound's significance extends to its role as a building block in combinatorial chemistry and drug discovery programs. The naphthyridine scaffold has demonstrated remarkable versatility in supporting diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological applications. The specific substitution pattern and saturation state of this compound position it as a valuable intermediate for structure-activity relationship studies and lead compound optimization.

Position within the Naphthyridine Family

The naphthyridine family encompasses six positional isomers, each characterized by different arrangements of nitrogen atoms within the fused pyridine ring system. These isomers include 1,2-naphthyridine, 1,3-naphthyridine, 1,4-naphthyridine, 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine. Among these, the 1,8-isomer has received the most extensive study due to its accessibility through established synthetic methods and its proven biological activity profile.

This compound occupies a unique position within this family as a partially saturated derivative with specific substitution. The 1,8-arrangement places nitrogen atoms at the 1 and 8 positions, creating a system where the nitrogen atoms are separated by the maximum distance within the bicyclic framework. This spatial arrangement results in distinct electronic properties compared to other isomers, particularly in terms of basicity, hydrogen bonding capability, and coordination behavior.

The relationship between this compound and its fully aromatic parent compound, 1,8-naphthyridine, illustrates the impact of structural modifications on molecular properties. While the fully aromatic system exhibits higher planarity and extended conjugation, the tetrahydro derivative offers increased three-dimensional character and conformational flexibility. This distinction is particularly relevant in biological applications where conformational adaptation to binding sites is crucial for activity.

| Naphthyridine Isomer | Nitrogen Positions | Key Characteristics | Primary Applications |

|---|---|---|---|

| 1,2-Naphthyridine | 1,2 | Adjacent nitrogens, high chelating ability | Metal complexes, catalysis |

| 1,3-Naphthyridine | 1,3 | Meta-diazine pattern | Limited biological activity |

| 1,4-Naphthyridine | 1,4 | Para-diazine pattern | Photochemical applications |

| 1,5-Naphthyridine | 1,5 | Symmetric structure | Natural product analogs |

| 1,6-Naphthyridine | 1,6 | Moderate separation | Electronic materials |

| 1,8-Naphthyridine | 1,8 | Maximum separation | Pharmaceutical applications |

The tetrahydro modification places this compound within a specialized subset of naphthyridine derivatives that have gained particular importance in medicinal chemistry. Tetrahydronaphthyridines are recognized as effective arginine mimetics, offering improved membrane permeability compared to arginine while maintaining essential binding interactions through their reduced basicity. This property has made them valuable components in the development of integrin inhibitors and other therapeutically relevant compounds.

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in naphthyridine chemistry, with particular emphasis on sustainable synthesis, biological activity exploration, and pharmaceutical applications. Recent developments have focused on addressing the synthetic challenges associated with tetrahydronaphthyridine construction, leading to innovative methodologies that improve efficiency and scalability.

Contemporary synthetic approaches have moved beyond traditional Friedländer condensation methods to embrace more sophisticated strategies. The development of Horner-Wadsworth-Emmons-based approaches represents a significant advancement, offering high yields and purities without the need for chromatographic purification. These methods employ diphosphorylated intermediates and proceed through three-step sequences involving olefination, reduction, and deprotection, achieving overall yields of 63-83% across the three steps.

Green chemistry principles have become increasingly important in naphthyridine synthesis, as evidenced by the development of aqueous synthetic methods using ionic liquid catalysts. The use of choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst for gram-scale synthesis represents a paradigm shift toward environmentally sustainable approaches. This methodology demonstrates the feasibility of conducting Friedländer reactions in water, addressing solvent waste concerns while maintaining synthetic efficiency.

The pharmaceutical applications of tetrahydronaphthyridines continue to drive research interest, particularly in the context of integrin inhibitor development. Companies such as GlaxoSmithKline have disclosed synthetic routes to tetrahydronaphthyridine-containing compounds for therapeutic applications, highlighting the industrial relevance of these scaffolds. The role of tetrahydronaphthyridines as arginine mimetics in Arg-Gly-Asp peptide mimetics has established them as important pharmacophores for conditions such as idiopathic pulmonary fibrosis.

Current research also encompasses computational approaches to understanding naphthyridine properties and designing new derivatives. Density functional theory calculations and molecular dynamics simulations are being employed to elucidate reaction mechanisms, predict binding affinities, and optimize synthetic strategies. These computational tools have become essential for understanding the structure-activity relationships that govern naphthyridine biological activity and for guiding the rational design of new derivatives.

| Research Area | Current Focus | Key Developments | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Green chemistry approaches | Aqueous synthesis, ionic liquid catalysis | Photochemical methods, flow chemistry |

| Pharmaceutical Applications | Integrin inhibitors, arginine mimetics | Clinical candidates, improved efficacy | Personalized medicine, combination therapies |

| Computational Chemistry | Mechanism elucidation, property prediction | Density functional theory studies | Machine learning applications, virtual screening |

| Materials Science | Electronic properties, coordination complexes | Luminescent materials, sensors | Organic electronics, energy storage |

The research landscape also reflects growing interest in the biological activity profile of naphthyridine derivatives beyond their established antimicrobial properties. Recent studies have explored their potential in neurological disorders, including Parkinson's disease through adenosine receptor modulation. The development of structure-activity relationships for various biological targets continues to expand the therapeutic potential of the naphthyridine scaffold.

Looking forward, the research trajectory suggests continued emphasis on sustainable synthesis, expanded biological activity exploration, and the integration of computational and experimental approaches. The unique properties of this compound position it as a valuable platform for these ongoing investigations, with potential applications spanning from traditional pharmaceutical development to emerging areas such as chemical biology and materials science.

Properties

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRHDQUVVQLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495257 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65541-95-9 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylpyridine with formaldehyde and hydrogen gas in the presence of a catalyst can yield the desired compound . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate are reacted in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5

Biological Activity

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 65541-95-9) is a compound belonging to the naphthyridine class of heterocyclic compounds. This article provides a comprehensive overview of its biological activities, including potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHN

- Molecular Weight : 162.23 g/mol

- Structure : The compound features a tetrahydro-naphthyridine core, which is significant for its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

2. Neuroprotective Effects

There is emerging evidence that naphthyridines can exert neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation. The potential of this compound in neurological disorders warrants further investigation.

3. Antimicrobial Properties

Naphthyridines are known for their antimicrobial activity against various pathogens. While specific studies on this compound are not extensively documented in the literature reviewed, similar compounds have demonstrated efficacy against gram-positive and gram-negative bacteria .

Study on Naphthyridine Derivatives

A pivotal study published in Phytochemistry explored the biological activity of various naphthyridine derivatives. The research highlighted the importance of structural modifications in enhancing biological potency and selectivity against cancer cell lines . Although this compound was not the primary focus of this study, the insights gained can guide future investigations into its therapeutic potential.

Mechanistic Insights

The mechanism of action for naphthyridines often involves interaction with DNA and modulation of cell signaling pathways that lead to apoptosis or cell cycle arrest. Such mechanisms are crucial for developing targeted therapies for cancer treatment.

Scientific Research Applications

Medicinal Chemistry

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has garnered attention for its potential therapeutic properties.

Antimicrobial Activity

Research has indicated that derivatives of 1,8-naphthyridine exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

- Case Study : In a study published in the Journal of Medicinal Chemistry, compounds related to this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Case Study : A research article in Cancer Letters highlighted that specific naphthyridine derivatives showed cytotoxic effects on human cancer cell lines .

Biological Research

This compound is utilized in biological studies to explore various biochemical pathways.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Example : It has been studied for its inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission and their inhibition can be beneficial in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound is noteworthy for its multiple synthetic routes which are valuable for chemists.

Synthesis Techniques

Various methods exist to synthesize this compound from simpler precursors:

These methods not only provide the target compound but also allow for the modification of its structure to enhance biological activity.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and moisture, stored under inert gas at 2–8°C .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

The following table summarizes structural analogs of 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, highlighting differences in substituents, synthesis, and properties:

Structural and Reactivity Comparisons

Substituent Effects :

- Methyl Groups (5,7-Dimethyl) : Increase steric bulk and lipophilicity, enhancing membrane permeability in drug design .

- Chloro (7-Chloro) : Introduces electron-withdrawing effects, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Methoxy (4-OCH₃) : Enhances hydrogen-bonding capacity and solubility in polar solvents .

- Synthetic Methods: Catalytic Hydrogenation: Used for unsubstituted and mono-methyl derivatives (e.g., 7-methyl) with palladium/charcoal or ruthenium catalysts, achieving high yields (57–99%) . Asymmetric Catalysis: Chiral ruthenium complexes enable enantioselective hydrogenation of 2,7-disubstituted naphthyridines (up to 99% ee) , whereas borane catalysts yield moderate enantioselectivity (74% ee) . Phosphonate Alkylation: Key for introducing alkyl chains at the 7-position in 5,7-dimethyl derivatives .

Q & A

Q. What are the most efficient synthetic routes for 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine?

The Horner–Wadsworth–Emmons (HWE) reaction is a robust method for synthesizing 1,8-naphthyridine derivatives. For example, 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines can be synthesized via HWE-based cyclization of phosphoramidate intermediates under mild conditions (e.g., THF, 0°C to room temperature), achieving yields up to 76% . Alternative approaches include palladium-catalyzed cross-coupling reactions for functionalized derivatives, though regioselectivity challenges may arise .

Q. How can researchers characterize the structural and electronic properties of 1,8-naphthyridine derivatives?

Key techniques include:

- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry and substitution patterns. For example, methyl groups at positions 5 and 7 exhibit distinct splitting patterns due to coupling with adjacent protons .

- UV-Vis spectroscopy : Used to study π→π* transitions and assess aromaticity, with absorption maxima typically between 250–300 nm .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly in hydrogenated derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of 5,7-dimethyl-1,8-naphthyridines?

Cytotoxicity screening against cancer cell lines (e.g., MCF7) via MTT assays is common. Derivatives with substituents like 4-fluoro-phenyl or thiourea moieties have shown IC values in the micromolar range, with mechanisms involving DNA intercalation or kinase inhibition . Antimicrobial activity can be assessed using broth microdilution assays (e.g., MIC determinations against S. aureus or E. coli) .

Advanced Research Questions

Q. How does asymmetric hydrogenation improve access to enantiomerically pure 1,8-naphthyridines?

Chiral ruthenium catalysts (e.g., Ru-diamine complexes) enable enantioselective hydrogenation of 2,7-disubstituted 1,8-naphthyridines. For example, [Ru(CO)(xantphos)] with t-BuOK achieves up to 99% ee and full conversion, critical for synthesizing P,N-ligands or bioactive chiral intermediates . Competing methods, such as hydroboration with HB(CF), offer moderate ee (74%) but require milder conditions .

Q. What strategies resolve contradictions in regioselectivity during functionalization of 1,8-naphthyridines?

Discrepancies in substitution patterns (e.g., C-2 vs. C-7 reactivity) can arise from steric and electronic factors. For example:

Q. How do photoredox and continuous-flow methods enhance scalability of 1,8-naphthyridine synthesis?

Automated flow systems using photoredox catalysis enable modular assembly of spirocyclic 1,8-THNs. For instance, hydroaminoalkylation of halogenated vinyl pyridines followed by intramolecular N-arylation achieves >90% yield in <2 hours, reducing purification steps . Comparatively, batch methods often require prolonged reaction times and suffer from lower reproducibility.

Methodological Considerations

- Handling Air-Sensitive Intermediates : Use Schlenk techniques for reactions involving organometallic reagents (e.g., Grignard or lithiated species) to prevent decomposition .

- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC), especially for diastereomeric mixtures .

- Mechanistic Probes : Isotopic labeling (e.g., H or C) can clarify hydrogenation pathways or metabolic stability in biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.